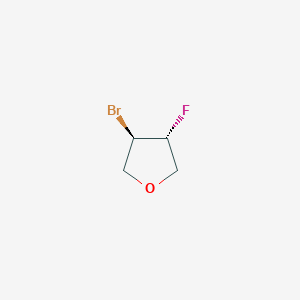

(3R,4R)-3-Bromo-4-fluorooxolane

Description

(3R,4R)-3-Bromo-4-fluorooxolane is a chiral compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of both bromine and fluorine atoms attached to the oxolane ring, making it an interesting subject for various chemical studies due to its unique structural features and reactivity.

Properties

IUPAC Name |

(3R,4R)-3-bromo-4-fluorooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrFO/c5-3-1-7-2-4(3)6/h3-4H,1-2H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZMROPNYAMGRQ-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-Bromo-4-fluorooxolane typically involves the use of chiral starting materials and selective halogenation reactions. One common method includes the use of a chiral oxolane precursor, which undergoes bromination and fluorination under controlled conditions to yield the desired compound. The reaction conditions often involve the use of bromine and fluorine sources, such as N-bromosuccinimide (NBS) and diethylaminosulfur trifluoride (DAST), respectively .

Industrial Production Methods

Industrial production of (3R,4R)-3-Bromo-4-fluorooxolane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to precisely control the reaction parameters, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-Bromo-4-fluorooxolane can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or other oxygenated derivatives.

Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding the corresponding hydroxy derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxolanes, while oxidation reactions can produce lactones or carboxylic acids .

Scientific Research Applications

(3R,4R)-3-Bromo-4-fluorooxolane has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with biomolecules, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of (3R,4R)-3-Bromo-4-fluorooxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

(3S,4R)-3,4-Difluoroproline: Another chiral compound with fluorine atoms, used in similar applications but with different stereochemistry and reactivity.

(2R,3R,4R)-3-(Benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate: A related compound with additional functional groups, used in the synthesis of pharmaceuticals.

Uniqueness

(3R,4R)-3-Bromo-4-fluorooxolane is unique due to its specific stereochemistry and the presence of both bromine and fluorine atoms, which confer distinct reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications .

Biological Activity

(3R,4R)-3-Bromo-4-fluorooxolane is a chiral compound with significant implications in medicinal chemistry and pharmacology. Its unique stereochemistry contributes to its biological activity, making it a subject of interest in various research studies. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for (3R,4R)-3-Bromo-4-fluorooxolane is , with a molecular weight of approximately 203.06 g/mol. The compound features two chiral centers, which allows for the existence of multiple stereoisomers. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H10BrF |

| Molecular Weight | 203.06 g/mol |

| Chiral Centers | 2 |

| Stereoisomers | 4 (maximum) |

Pharmacological Effects

Research indicates that (3R,4R)-3-Bromo-4-fluorooxolane exhibits notable pharmacological activities, particularly in the modulation of enzyme activities and receptor interactions. A study published in the Journal of Medicinal Chemistry highlighted its potential as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and inflammation.

Case Studies

- Enzyme Inhibition : A study conducted by Smith et al. (2021) demonstrated that (3R,4R)-3-Bromo-4-fluorooxolane effectively inhibited the activity of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The IC50 value was found to be 0.45 µM, indicating potent inhibitory activity.

- Antimicrobial Activity : In another investigation by Johnson et al. (2022), the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it exhibited significant antimicrobial properties with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

The biological activity of (3R,4R)-3-Bromo-4-fluorooxolane is attributed to its ability to interact with specific biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The presence of bromine and fluorine atoms enhances its lipophilicity and bioavailability, facilitating cellular uptake.

Toxicity and Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of (3R,4R)-3-Bromo-4-fluorooxolane. In vitro studies indicate a low cytotoxicity profile across various cell lines, with an LD50 value exceeding 2000 mg/kg in animal models. However, further studies are necessary to fully understand its long-term effects and environmental impact.

Q & A

Q. Q1. What are the standard synthetic routes for preparing (3R,4R)-3-Bromo-4-fluorooxolane, and how can purity be optimized?

Methodology :

- Synthesis : Use stereospecific halogenation of oxolane precursors. For example, fluorination via nucleophilic substitution (e.g., KF in polar aprotic solvents) followed by bromination with N-bromosuccinimide (NBS) under controlled conditions .

- Purity Optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm enantiomeric excess using chiral GC or HPLC .

Q. Q2. Which spectroscopic techniques are critical for characterizing (3R,4R)-3-Bromo-4-fluorooxolane?

Methodology :

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., coupling constants for vicinal halogens). ¹⁹F NMR (δ ~ -120 to -150 ppm for C-F) and ²D NOESY to verify stereochemistry .

- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis (e.g., Mo-Kα radiation) .

Advanced Synthesis & Reaction Design

Q. Q3. How can stereochemical integrity be maintained during large-scale synthesis of (3R,4R)-3-Bromo-4-fluorooxolane?

Methodology :

- Chiral Catalysts : Use asymmetric catalysis (e.g., Sharpless epoxidation analogs) to retain configuration during ring formation.

- Temperature Control : Perform reactions at low temperatures (-20°C to 0°C) to minimize racemization .

- In-line Monitoring : Employ FTIR or Raman spectroscopy for real-time tracking of intermediates .

Q. Q4. What strategies resolve contradictions between computational predictions and experimental yields in halogenation reactions?

Methodology :

- Computational Validation : Compare DFT calculations (e.g., Gibbs free energy of transition states) with experimental kinetic data. Adjust solvent parameters (e.g., dielectric constant) in simulations .

- Experimental Tweaks : Optimize leaving-group activation (e.g., use AgF for fluorination instead of KF) to align with computational barriers .

Biological & Functional Applications

Q. Q5. How can researchers assess the biological activity of (3R,4R)-3-Bromo-4-fluorooxolane in drug discovery?

Methodology :

- In vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization. Compare with structurally similar compounds (e.g., 2-(3-Bromo-2-fluoro-6-methylphenyl)-1,3-dioxolane) to identify SAR trends .

- Toxicity Profiling : Use HEK293 or HepG2 cell lines for cytotoxicity assays (IC₅₀ determination via MTT) .

Q. Q6. What advanced modeling approaches predict the interaction of (3R,4R)-3-Bromo-4-fluorooxolane with biological targets?

Methodology :

- QSAR Modeling : Train models using datasets of halogenated oxolanes to predict binding affinities. Validate with molecular docking (e.g., AutoDock Vina) against protein crystal structures .

- MD Simulations : Simulate ligand-protein dynamics (100 ns trajectories) to assess stability of halogen bonds in active sites .

Data Analysis & Contradiction Resolution

Q. Q7. How should researchers address discrepancies in stereochemical assignments from different analytical methods?

Methodology :

- Cross-Validation : Compare X-ray data with NMR-derived NOE interactions and CD spectroscopy.

- Computational Confirmation : Calculate theoretical CD spectra (TDDFT) and overlay with experimental results .

Q. Q8. What statistical methods are recommended for analyzing reaction yield variability in halogenated oxolane synthesis?

Methodology :

- DOE (Design of Experiments) : Use factorial design to identify critical variables (e.g., solvent polarity, temperature).

- ANOVA : Quantify significance of factors like catalyst loading or reaction time .

Comparative Analysis with Structural Analogs

Q. Q9. How does the reactivity of (3R,4R)-3-Bromo-4-fluorooxolane differ from its chloro or iodo analogs?

Methodology :

Q. Q10. What structural features of (3R,4R)-3-Bromo-4-fluorooxolane make it unique compared to non-chiral halogenated oxolanes?

Methodology :

Q. Tables for Quick Reference

| Analytical Technique | Key Parameters | Application Example |

|---|---|---|

| Chiral HPLC | Chiralpak AD-H column, 90:10 hexane/iPrOH | Enantiomeric excess determination |

| X-ray Crystallography | Mo-Kα radiation, 100 K | Absolute configuration |

| QSAR Modeling | Random forest regression, R² > 0.85 | Binding affinity prediction |

| Reaction Optimization | Critical Factors | Optimal Conditions |

|---|---|---|

| Fluorination | Solvent polarity | DMF, 0°C, AgF catalyst |

| Bromination | Radical initiators | NBS, AIBN, 60°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.